molecular formula C26H23NO5 B13709054 Ethyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate

Ethyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate

Katalognummer: B13709054
Molekulargewicht: 429.5 g/mol
InChI-Schlüssel: AUESNRPAWFGDLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate is a synthetic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Protection of hydroxyl groups: The starting material, a phenol derivative, undergoes protection of hydroxyl groups using benzyl chloride in the presence of a base such as potassium carbonate.

    Formation of isoxazole ring: The protected phenol is then subjected to a cycloaddition reaction with an alkyne and a nitrile oxide to form the isoxazole ring. This step often requires a catalyst such as copper(I) or ruthenium(II).

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of eco-friendly solvents and catalysts to minimize waste and reduce costs .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy groups, where nucleophiles like amines or thiols replace the benzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-(2,4-bis(benzyloxy)phenyl)isoxazole-3-carboxylate can be compared with other isoxazole derivatives, such as:

    Ethyl 5-(2,4-dimethoxyphenyl)isoxazole-3-carboxylate: Similar structure but with methoxy groups instead of benzyloxy groups.

    Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate: Contains chlorine atoms instead of benzyloxy groups.

    Ethyl 5-(2,4-dihydroxyphenyl)isoxazole-3-carboxylate: Hydroxyl groups instead of benzyloxy groups.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other isoxazole derivatives .

Eigenschaften

Molekularformel

C26H23NO5

Molekulargewicht

429.5 g/mol

IUPAC-Name

ethyl 5-[2,4-bis(phenylmethoxy)phenyl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C26H23NO5/c1-2-29-26(28)23-16-25(32-27-23)22-14-13-21(30-17-19-9-5-3-6-10-19)15-24(22)31-18-20-11-7-4-8-12-20/h3-16H,2,17-18H2,1H3

InChI-Schlüssel

AUESNRPAWFGDLW-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.